![molecular formula C15H19NO4 B13164603 Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to esterification with methyl acetate under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product is a substituted ester.
科学的研究の応用
Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar in structure but lacks the piperidine ring.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a quinoline ring instead of a piperidine ring.
Uniqueness
Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H19NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-5,8,12H,6-7,9-10H2,1-2H3 |
InChIキー |
UXEVAEQWZNOSJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2CCN(C(=O)C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



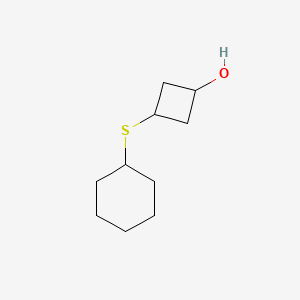
![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
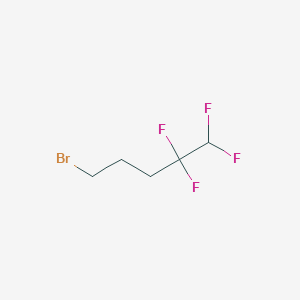


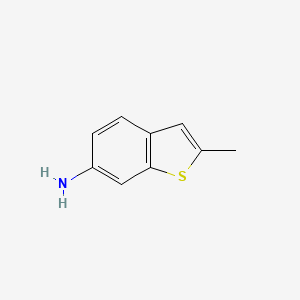



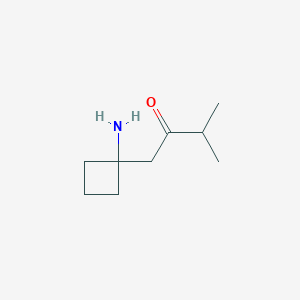
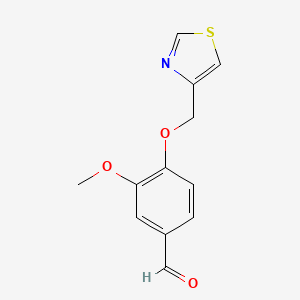
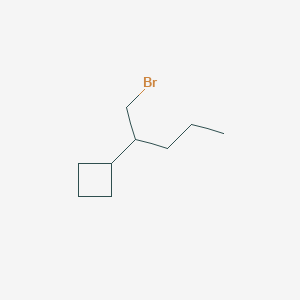
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
